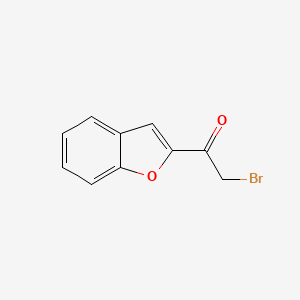

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRNCBWTEDOAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370729 | |

| Record name | 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23489-36-3 | |

| Record name | 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-benzofuran-2-yl)-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one

Introduction

1-(1-Benzofuran-2-yl)-2-bromoethan-1-one is a valuable synthetic intermediate in medicinal chemistry and materials science. As an α-bromoketone, its electrophilic nature makes it a versatile precursor for the synthesis of a wide array of more complex heterocyclic compounds, including various derivatives of pyrazole, thiazole, and imidazole. Benzofuran derivatives themselves are core structures in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a detailed overview of the common synthetic route to this compound, focusing on the α-bromination of 2-acetylbenzofuran.

Synthesis Pathway Overview

The most direct and widely employed method for the preparation of this compound is the selective bromination of the α-carbon of the ketone 1-(1-benzofuran-2-yl)ethan-1-one (commonly known as 2-acetylbenzofuran). This reaction is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) with a radical initiator or phenyltrimethylammonium tribromide (PTT).[1][3][4] The general transformation is outlined below.

Caption: General reaction scheme for the synthesis of the target compound.

Experimental Protocol

The following protocol is a representative procedure for the α-bromination of 2-acetylbenzofuran, adapted from methodologies reported for analogous substituted benzofuran ketones.[1][3]

3.1 Materials and Reagents

-

1-(1-Benzofuran-2-yl)ethan-1-one (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Benzoyl Peroxide or Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

-

Silica Gel (for chromatography)

3.2 Procedure

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 1-(1-benzofuran-2-yl)ethan-1-one and anhydrous carbon tetrachloride.

-

Reagent Addition: N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (or AIBN) are added to the solution.

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

The mixture is cooled to room temperature.

-

The solid succinimide byproduct is removed by vacuum filtration.

-

The filtrate is transferred to a separatory funnel and washed sequentially with saturated NaHCO₃ solution, water, and brine.

-

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Caption: General experimental workflow for the synthesis and purification.

Quantitative Data Summary

While specific data for the title compound is sparse in readily available literature, the following table summarizes representative results for the bromination of a closely related benzofuran derivative, providing an expected outcome for this synthesis.[3]

| Parameter | Value / Condition | Reference |

| Starting Material | 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone | [3] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [3] |

| Solvent | Carbon Tetrachloride (CCl₄) | [3] |

| Reaction Time | Not specified (Monitored by TLC) | [3] |

| Purification | Silica Gel Column Chromatography | [3] |

| Reported Yield | ~60% | [3] |

Reaction Mechanism

The reaction proceeds via a free-radical mechanism initiated by the decomposition of benzoyl peroxide or AIBN. The resulting radical abstracts a hydrogen from the α-carbon of the ketone, which is then brominated by NBS. An alternative ionic mechanism can occur under acidic conditions, proceeding through an enol intermediate.

Caption: Simplified free-radical mechanism pathway.

Safety and Handling

Proper safety precautions are critical for this synthesis due to the hazardous nature of the reagents.

-

This compound (Product): As an α-bromoketone, this compound is expected to be a lachrymator and a potent alkylating agent. It should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Bromosuccinimide (NBS): An irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and contact with skin.

-

Carbon Tetrachloride (CCl₄): A highly toxic, carcinogenic, and ozone-depleting substance. Its use is discouraged, and if necessary, must be handled with extreme caution in a closed system or a high-efficiency fume hood. Less hazardous solvents such as acetonitrile or ethyl acetate may be explored as alternatives, though reaction conditions may require re-optimization.

-

Benzofuran: The parent compound and its derivatives are biologically active and may be carcinogenic.[5][6] Handle with appropriate PPE.

All waste materials should be disposed of in accordance with local, state, and federal regulations.

References

Characterization of 2-(bromoacetyl)benzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(bromoacetyl)benzofuran, a key heterocyclic building block in medicinal chemistry. This document details the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for its identification and utilization in research and development.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.7-7.9 (m, 2H) | Aromatic CH |

| ~7.5-7.7 (m, 2H) | Aromatic CH |

| ~7.3-7.5 (m, 1H) | Aromatic CH |

| ~4.5 (s, 2H) | CH₂Br |

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Reported Frequency (cm⁻¹) |

| C=O stretching | ~1680 |

| Aromatic C=C stretching | ~1600-1450 |

| C-O-C stretching (furan ring) | ~1250 |

| C-H stretching (aromatic) | ~3100-3000 |

| C-H bending (aromatic) | ~900-675 |

| C-Br stretching | ~600-500 |

Experimental data for FT-IR and FT-Raman spectra of 2-(bromoacetyl)benzofuran have been reported and analyzed in detail by A. Veeraiah in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015, 147, 212-224. The values presented here are characteristic absorptions based on this and other studies of similar compounds.[1]

Table 3: Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 238/240 | Molecular ion peak (presence of Br isotopes) |

| [M-Br]⁺ | 159 | Loss of bromine radical |

| [C₈H₅O]⁺ | 117 | Benzofuranoyl cation |

| [C₇H₅]⁺ | 89 | Tropylium ion |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols that can be adapted for the specific instrumentation available in a laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(bromoacetyl)benzofuran in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

The chemical shifts are referenced to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 2-(bromoacetyl)benzofuran sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: The analysis is performed on an FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of 2-(bromoacetyl)benzofuran in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: The analysis can be performed using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source.

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source where it is nebulized and ionized.

-

The generated ions are transferred into the mass analyzer.

-

The mass spectrum is recorded.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical compound like 2-(bromoacetyl)benzofuran.

Caption: Experimental workflow for the synthesis and characterization of 2-(bromoacetyl)benzofuran.

References

Technical Whitepaper: 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one

An In-depth Guide to its Chemical Properties, Synthesis, and Biological Significance for Researchers and Drug Development Professionals

Abstract: 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one is a heterocyclic compound featuring a benzofuran core functionalized with an α-bromoketone moiety. This structural combination makes it a valuable intermediate in organic synthesis and a scaffold of significant interest in medicinal chemistry. The benzofuran nucleus is a common motif in numerous biologically active compounds, while the α-bromoketone group serves as a reactive electrophile, enabling a wide range of chemical transformations.[1][2][3] Derivatives of bromoacetyl benzofurans have demonstrated notable potential as anticancer agents, exhibiting mechanisms that include apoptosis induction and the generation of reactive oxygen species (ROS).[4][5][6] This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological context of this compound, serving as a technical resource for researchers in drug discovery and chemical biology.

Physicochemical Properties and Identifiers

This compound, also known as 2-(Bromoacetyl)benzofuran, is a solid organic compound.[7] Its core structure consists of a fused benzene and furan ring system, with a bromoacetyl group attached at the 2-position of the benzofuran ring. The key physicochemical properties and identifiers are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrO₂ | [7] |

| Molecular Weight | 239.07 g/mol | [7] |

| IUPAC Name | 1-(1-benzofuran-2-yl)-2-bromoethanone | [7] |

| CAS Number | 23489-36-3 | [7][8] |

| Appearance | Solid | |

| Synonyms | 2-(Bromoacetyl)benzofuran, 2-bromo-1-(1-benzofuran-2-yl)ethanone | [7][9] |

| InChI Key | NVRNCBWTEDOAQA-UHFFFAOYSA-N | [7] |

| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)CBr | [7] |

Synthesis and Reactivity

Synthesis

The synthesis of this compound typically involves the bromination of a precursor, 1-(1-benzofuran-2-yl)ethanone. A common and effective method for this α-bromination is the use of N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride (CCl₄), often with a radical initiator such as benzoyl peroxide.[4][5]

The precursor, 1-(1-benzofuran-2-yl)ethanone, can be synthesized through various methods for constructing the benzofuran ring. One classical approach involves the reaction of an o-hydroxyacetophenone with chloroacetone.[4][5] More modern methods for benzofuran synthesis involve transition-metal-catalyzed or acid-catalyzed cyclizations.[10]

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C10H7BrO2 | CID 2735451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [infochems.co.kr]

- 9. 1-(Benzofuran-2-yl)-2-bromoethan-1-one | 23489-36-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Reactivity and Stability of 2-(bromoacetyl)benzofuran

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Bromoacetyl)benzofuran is a versatile bifunctional molecule widely utilized as a key intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a benzofuran core and a reactive α-bromo ketone moiety, makes it an essential building block for constructing complex heterocyclic systems. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This guide provides an in-depth analysis of the chemical reactivity, stability, and handling of 2-(bromoacetyl)benzofuran, supplemented with quantitative data, detailed experimental protocols, and logical diagrams to support researchers in its effective and safe application.

Physicochemical Properties and Stability

2-(Bromoacetyl)benzofuran is a solid at room temperature, valued for its role as a stable yet reactive electrophile.[2] Its core physical and chemical properties are summarized below.

Data Presentation: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇BrO₂ | [2] |

| Molecular Weight | 239.07 g/mol | [2] |

| CAS Number | 23489-36-3 | [2] |

| Appearance | Solid | |

| Melting Point | 86-90 °C | |

| Purity | ≥96-97% | [2] |

| Functional Group | α-Bromo Ketone |

Stability and Storage

While stable under standard room temperature conditions, the reactivity of the α-bromo ketone group dictates its stability profile.[2]

-

Chemical Stability : The compound is sensitive to nucleophiles, including water, which can lead to hydrolysis or substitution reactions. It is also reported to be sensitive to air and light, necessitating storage under an inert atmosphere and in opaque containers.[3]

-

Thermal Stability : Thermal decomposition can release hazardous vapors such as carbon monoxide, carbon dioxide, and hydrogen halides.[4]

-

Storage Recommendations : For long-term stability, 2-(bromoacetyl)benzofuran should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents, bases, and amines.[3][4] It is classified under Storage Class 8A as a combustible and corrosive hazardous material.

References

An In-depth Technical Guide on 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Benzofuran-2-yl)-2-bromoethan-1-one is a key intermediate in the synthesis of various heterocyclic compounds and a member of the benzofuran class of molecules, which are recognized for their wide-ranging pharmacological activities. Benzofuran derivatives have demonstrated significant potential as antimicrobial and anticancer agents.[1][2][3] The presence of an α-bromo ketone functional group in the title compound makes it a versatile precursor for the synthesis of novel derivatives with enhanced biological activities. This guide provides a comprehensive review of the synthesis of this compound, its chemical properties, and a detailed examination of the biological activities of closely related benzofuran derivatives, supported by quantitative data and detailed experimental protocols.

Chemical Properties and Synthesis

This compound, also known as 2-(bromoacetyl)benzofuran, is a solid with the chemical formula C₁₀H₇BrO₂ and a molecular weight of approximately 239.07 g/mol .[4][5]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇BrO₂ | [4] |

| Molecular Weight | 239.07 g/mol | [4] |

| IUPAC Name | 1-(1-benzofuran-2-yl)-2-bromoethanone | [4] |

| CAS Number | 23489-36-3 | [4] |

| Appearance | Solid | [5] |

| Melting Point | 86-90 °C | [5] |

The synthesis of this compound is a two-step process, beginning with the synthesis of the precursor, 2-acetylbenzofuran, followed by its bromination.

Synthesis of 2-Acetylbenzofuran

2-Acetylbenzofuran is commonly synthesized from salicylaldehyde and chloroacetone in the presence of a base like potassium carbonate.[6]

Bromination of 2-Acetylbenzofuran

The subsequent step involves the bromination of 2-acetylbenzofuran to yield the title compound. A common method for such transformations is the use of N-bromosuccinimide (NBS).[7][8]

Biological Activities

Benzofuran derivatives are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] The introduction of a bromine atom, particularly in an acetyl group, has been shown to enhance the cytotoxic activity of these compounds.[9]

Anticancer Activity

Bromo-derivatives of benzofuran have demonstrated significant cytotoxic effects against various cancer cell lines.[10] Studies on compounds structurally similar to this compound reveal potent anticancer activity, often inducing apoptosis.[7][9]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [7][10] |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 (Leukemia) | 0.1 | [7][10] |

| Benzofuran-based oxadiazole conjugate (bromo derivative 14c) | HCT116 (Colon) | 3.27 | [11] |

| Benzofuran derivative 32a | HePG2, HeLa, MCF-7, PC3 | 8.49–16.72, 6.55–13.14, 4.0–8.99 | [11] |

| Benzofuran-substituted chalcone (Compound 2) | MCF-7 (Breast) | 9.37 | [12] |

| Benzofuran-substituted chalcone (Compound 4) | MCF-7 (Breast) | 2.71 | [12] |

| Benzofuran-substituted chalcone (Compound 2) | MDA-MB-231 (Breast) | 5.36 | [12] |

| Benzofuran-substituted chalcone (Compound 4) | MDA-MB-231 (Breast) | 2.12 | [12] |

| Benzofuran-substituted chalcone (Compound 2) | A549 (Lung) | 3.23 | [12] |

| Benzofuran-substituted chalcone (Compound 4) | A549 (Lung) | 2.21 | [12] |

| Benzofuran-substituted chalcone (Compound 2) | H1299 (Lung) | 6.07 | [12] |

| Benzofuran-substituted chalcone (Compound 4) | H1299 (Lung) | 2.92 | [12] |

The mechanism of action for the anticancer effects of benzofuran derivatives often involves the induction of apoptosis through various signaling pathways. Some derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[13] Others may induce apoptosis by upregulating the expression of the p21Cip/WAF1 gene in a p53-independent manner.[14] The induction of apoptosis can proceed through both intrinsic (mitochondrial-mediated) and extrinsic pathways.[12][15]

Antimicrobial Activity

Benzofuran derivatives also exhibit a wide range of antimicrobial activities against both bacteria and fungi.[16][17]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Benzofuran amide (6a) | Various bacteria & fungi | as low as 6.25 | [16] |

| Benzofuran amide (6b) | Various bacteria & fungi | as low as 6.25 | [16] |

| Benzofuran amide (6f) | Various bacteria & fungi | as low as 6.25 | [16] |

| Aza-benzofuran (1) | S. typhimurium | 12.5 | [17] |

| Aza-benzofuran (1) | E. coli | 25 | [17] |

| Aza-benzofuran (1) | S. aureus | 12.5 | [17] |

| Oxa-benzofuran (5) | P. italicum | 12.5 | [17] |

| Oxa-benzofuran (6) | P. italicum | 12.5 | [17] |

| Oxa-benzofuran (6) | C. musae | 12.5-25 | [17] |

| Brominated benzofuran (7) | Gram-positive strains | 16-64 | [18] |

Experimental Protocols

Synthesis of 2-Acetylbenzofuran

This protocol is adapted from the procedure described by Harish Kumar and Karvekar (2010).[6]

-

Materials: Salicylaldehyde, chloroacetone, anhydrous potassium carbonate, petroleum ether.

-

Procedure:

-

A mixture of salicylaldehyde (1 mole), dry chloroacetone (1 mole), and anhydrous potassium carbonate (2 moles) is refluxed in a suitable solvent (e.g., acetone or ethanol) for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by recrystallization from petroleum ether to yield 2-acetylbenzofuran as a solid.

-

-

Expected Yield: ~55%[6]

-

Characterization: The product can be characterized by IR and ¹H NMR spectroscopy.

Synthesis of this compound

This protocol is based on the general procedure for the bromination of related benzofuran derivatives.[7][8]

-

Materials: 2-Acetylbenzofuran, N-bromosuccinimide (NBS), carbon tetrachloride (CCl₄), benzoyl peroxide (optional, as a radical initiator).

-

Procedure:

-

2-Acetylbenzofuran (1 equivalent) is dissolved in carbon tetrachloride.

-

N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added to the solution.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, and the succinimide byproduct is filtered off.

-

The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel or recrystallization to afford this compound.

-

Conclusion

This compound is a valuable synthetic intermediate. The benzofuran scaffold, particularly when substituted with a bromoacetyl group, is a promising pharmacophore for the development of new anticancer and antimicrobial agents. The straightforward synthesis and the potential for diverse chemical modifications make this compound and its derivatives attractive targets for further investigation in medicinal chemistry and drug discovery. The data presented in this guide underscore the therapeutic potential of this class of compounds and provide a solid foundation for future research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H7BrO2 | CID 2735451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells | AVESİS [avesis.uludag.edu.tr]

- 13. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jopcr.com [jopcr.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical and Chemical Properties of 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the synthetic compound 1-(1-benzofuran-2-yl)-2-bromoethan-1-one. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed information on its synthesis, characteristics, and potential therapeutic applications.

Chemical Identity and Physical Properties

This compound, a derivative of the benzofuran scaffold, possesses a chemical structure that makes it a subject of interest for further chemical modifications and biological evaluations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 239.07 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-(1-benzofuran-2-yl)-2-bromoethanone | --INVALID-LINK-- |

| CAS Number | 23489-36-3 | --INVALID-LINK-- |

| Physical State | Solid | --INVALID-LINK-- |

| Melting Point | 86-90 °C | --INVALID-LINK-- |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Structure:

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of this compound typically involves the bromination of its precursor, 2-acetylbenzofuran. This reaction is a common method for introducing a bromine atom at the alpha-position to a carbonyl group.

Experimental Protocol: Synthesis of this compound

A widely employed method for the synthesis of the title compound is the bromination of 2-acetylbenzofuran.

Workflow for the Synthesis:

Caption: General workflow for the synthesis of the target compound.

Detailed Procedure:

To a solution of 2-acetylbenzofuran (0.1 mol) in a mixture of dioxane (50 mL) and ether (75 mL), bromine (0.1 mol) is added gradually over a period of 1.5 hours. The reaction mixture is stirred, and upon completion, the solvent is removed to yield the crude product, which can be further purified by recrystallization.

Synthesis of the Precursor: 2-Acetylbenzofuran

The starting material, 2-acetylbenzofuran, can be synthesized by the reaction of salicylaldehyde with chloroacetone in the presence of a base like potassium carbonate.

Workflow for the Synthesis of 2-Acetylbenzofuran:

Caption: Synthesis of the precursor, 2-acetylbenzofuran.

Spectroscopic Data

Biological Activity and Potential Applications

Benzofuran derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The introduction of a bromoacetyl group is often associated with enhanced cytotoxic effects.

Cytotoxicity and Anticancer Potential

Bromoacetyl derivatives of benzofurans have been shown to exhibit significant cytotoxicity against various cancer cell lines.[1] While specific IC₅₀ values for this compound are not available, related compounds have demonstrated potent anticancer activity. The presence of the bromoacetyl moiety is believed to contribute to this activity, potentially through alkylation of biological macromolecules.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, studies on similar bromo-functionalized benzofurans suggest that their cytotoxic effects may be mediated through the induction of apoptosis.[1] This process is often associated with an increase in reactive oxygen species (ROS) within the cancer cells. For some benzofuran derivatives, tubulin has been identified as a potential molecular target.[1]

Proposed General Mechanism of Action for Bromoacetyl Benzofurans:

Caption: A simplified proposed mechanism of action for bromoacetyl benzofurans.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetic compound with potential for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical reactions. While specific biological data for this exact compound is limited, the broader class of bromoacetyl benzofurans demonstrates promising cytotoxic activity against cancer cells, suggesting that this compound may also possess valuable therapeutic properties. Further research is warranted to fully characterize its biological activity, mechanism of action, and spectroscopic properties to unlock its full potential in the development of new therapeutic agents.

References

An In-depth Technical Guide to 2-(bromoacetyl)benzofuran (CAS: 23489-36-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(bromoacetyl)benzofuran, a key heterocyclic building block in medicinal chemistry. It details the compound's chemical and physical properties, provides a likely synthetic protocol, and explores its versatile reactivity in the synthesis of various biologically active molecules. This guide summarizes essential quantitative data in tabular format, presents detailed experimental methodologies for key reactions, and includes visualizations of a relevant biological signaling pathway and synthetic workflows to support researchers in their drug discovery and development endeavors.

Introduction

2-(Bromoacetyl)benzofuran, also known as 1-(1-benzofuran-2-yl)-2-bromoethan-1-one, is a valuable synthetic intermediate characterized by a benzofuran core functionalized with a bromoacetyl group. This combination of a privileged heterocyclic scaffold and a reactive α-haloketone moiety makes it a versatile precursor for the synthesis of a wide range of compounds with significant pharmacological potential. Benzofuran derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The bromoacetyl group serves as a highly reactive electrophilic site, readily undergoing substitution reactions with various nucleophiles to enable the construction of diverse molecular architectures. This guide aims to provide a detailed technical resource for researchers utilizing 2-(bromoacetyl)benzofuran in their synthetic and drug discovery programs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(bromoacetyl)benzofuran is presented in Table 1. This data has been compiled from various chemical suppliers and literature sources.

| Property | Value | Reference(s) |

| CAS Number | 23489-36-3 | [1] |

| Molecular Formula | C₁₀H₇BrO₂ | [1] |

| Molecular Weight | 239.07 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 86-90 °C | |

| Purity | ≥96% | [1] |

| Solubility | Soluble in common organic solvents like acetone, chloroform, and ethanol. | |

| Storage | Room temperature | [1] |

Synonyms:

-

This compound

-

1-(Benzofuran-2-yl)-2-bromoethanone

-

2-Benzofuranyl bromomethyl ketone

-

2-Benzofuryl bromomethyl ketone

-

1-(Benzo[b]furan-2-yl)-2-bromoethan-1-one

-

2-(Bromoacetyl)benzo[b]furan

Synthesis

The most probable synthetic route to 2-(bromoacetyl)benzofuran is through the α-bromination of 2-acetylbenzofuran. This reaction typically proceeds via an enol or enolate intermediate.

Experimental Protocol: Bromination of 2-Acetylbenzofuran

While a specific, detailed experimental protocol for the synthesis of 2-(bromoacetyl)benzofuran was not found in the immediate search results, a general procedure for the bromination of 2-acetylbenzofuran can be outlined based on established chemical principles and related literature. One common method involves the use of a brominating agent like phenyltrimethylammonium tribromide (PTT) in a suitable solvent.

Reagents and Materials:

-

2-Acetylbenzofuran

-

Phenyltrimethylammonium tribromide (PTT)

-

Glacial acetic acid

-

Sodium bisulfite solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylbenzofuran (1 equivalent) in glacial acetic acid.

-

To this solution, add phenyltrimethylammonium tribromide (1 equivalent) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

Extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 2-(bromoacetyl)benzofuran.

Note: This is a representative protocol and may require optimization for specific laboratory conditions.

Reactivity and Applications in Synthesis

2-(Bromoacetyl)benzofuran is a versatile building block primarily used as a reactant in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its reactivity is dominated by the electrophilic nature of the carbon atom adjacent to the bromine, making it susceptible to nucleophilic substitution.

Synthesis of Antimicrobial and Antioxidant Agents

This compound is a key precursor for preparing thienylpyrazole-based thiazoles and pyrazolines, which have shown antimicrobial, antioxidant, anti-inflammatory, and analgesic properties.

Synthesis of Isatin-(benzofuryl-thiazolyl)-hydrazones

2-(Bromoacetyl)benzofuran is used in the cyclocondensation reaction with isatin-thiosemicarbazones, often under microwave irradiation, to produce isatin-(benzofuryl-thiazolyl)-hydrazones, which are investigated for their antimicrobial activities.

Experimental Protocol: Synthesis of Pyrazoline Derivatives

The following is a representative protocol for the synthesis of pyrazoline derivatives, which can be adapted from chalcone intermediates derived from 2-acetylbenzofuran, with the bromoacetyl group serving as a reactive handle for further derivatization or direct reaction.

Step 1: Synthesis of Chalcone from 2-Acetylbenzofuran

-

Dissolve 2-acetylbenzofuran (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of a base (e.g., aqueous potassium hydroxide solution) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

Step 2: Synthesis of Pyrazoline

-

Reflux a mixture of the synthesized chalcone (1 equivalent) and hydrazine hydrate (1.5 equivalents) in anhydrous ethanol for several hours.

-

Monitor the reaction by TLC.

-

After completion, distill off the excess solvent.

-

Pour the reaction mixture onto crushed ice.

-

Collect the solid product by filtration, dry, and recrystallize from ethanol to yield the pyrazoline derivative.[2]

Spectral Data

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons of the benzofuran ring (multiplets, ~7.2-7.8 ppm), a singlet for the furan proton (~7.5 ppm), and a singlet for the -CH₂Br protons (~4.5 ppm). |

| ¹³C NMR | Carbonyl carbon (~180-190 ppm), carbons of the benzofuran ring (~110-155 ppm), and the -CH₂Br carbon (~30-35 ppm). |

| IR (cm⁻¹) | Strong C=O stretching vibration (~1680-1700 cm⁻¹), C-Br stretching (~600-700 cm⁻¹), and characteristic aromatic and furan ring vibrations. |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at ~238 and [M+2]⁺ at ~240 (due to bromine isotopes), and characteristic fragmentation patterns including the loss of Br and CO. |

Biological Significance and Signaling Pathways

Derivatives of 2-(bromoacetyl)benzofuran are being actively investigated for their therapeutic potential. Benzofuran-containing compounds have been shown to modulate key cellular signaling pathways implicated in various diseases.

Inhibition of Inflammatory Pathways

Benzofuran derivatives have been reported to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] These pathways are central regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scispace.com [scispace.com]

- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(1-benzofuran-2-yl)-2-bromoethan-1-one, a heterocyclic ketone of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Identification

This compound is a bicyclic aromatic compound featuring a benzofuran core substituted with a bromoacetyl group at the 2-position. The benzofuran moiety, a fusion of benzene and furan rings, is a common scaffold in biologically active compounds. The presence of an α-bromo ketone functional group makes this molecule a versatile intermediate for the synthesis of more complex derivatives, as the bromine atom is a good leaving group, susceptible to nucleophilic substitution.

The fundamental molecular identifiers and properties of this compound are summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₁₀H₇BrO₂ |

| IUPAC Name | 1-(1-benzofuran-2-yl)-2-bromoethanone[1] |

| SMILES String | C1=CC=C2C(=C1)C=C(O2)C(=O)CBr[1] |

| InChI | InChI=1S/C10H7BrO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2[1] |

| InChIKey | NVRNCBWTEDOAQA-UHFFFAOYSA-N[1] |

| Molecular Weight | 239.07 g/mol [1] |

| CAS Number | 23489-36-3[1] |

Synonyms: 2-(Bromoacetyl)benzofuran, 1-(Benzofuran-2-yl)-2-bromoethanone, 2-(2-Bromoacetyl)benzofuran.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Physical State | Solid[2] |

| Melting Point | 86-90 °C[2] |

| Appearance | White to light yellow or light orange powder/crystal |

Synthesis

The primary synthetic route to this compound involves the bromination of its precursor, 2-acetylbenzofuran. This reaction is a classical example of α-halogenation of a ketone.

General Synthetic Pathway

The synthesis commences with the reaction of salicylaldehyde with chloroacetone to yield 2-acetylbenzofuran. Subsequent bromination at the α-position of the acetyl group furnishes the target compound.

Experimental Protocol: Bromination of 2-Acetylbenzofuran

Illustrative Protocol using Phenyltrimethylammonium Tribromide (PTT):

-

Dissolution: Dissolve 2-acetylbenzofuran in glacial acetic acid.

-

Reagent Addition: Add a stoichiometric amount of phenyltrimethylammonium tribromide to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic data for this compound are not extensively reported. However, data from closely related analogs provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of related benzofuran derivatives, the following are the anticipated proton (¹H) and carbon-¹³ (¹³C) NMR spectral characteristics.

¹H NMR:

-

Aromatic Protons: Signals corresponding to the protons on the benzofuran ring system are expected in the aromatic region (δ 7.0-8.0 ppm).

-

Methylene Protons: A singlet for the two protons of the bromomethyl group (-CH₂Br) is anticipated, likely in the range of δ 4.5-5.5 ppm.

¹³C NMR:

-

Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the downfield region, typically around δ 180-195 ppm.

-

Aromatic Carbons: Multiple signals for the carbons of the benzofuran ring will appear in the aromatic region (δ 110-160 ppm).

-

Methylene Carbon: The carbon of the bromomethyl group (-CH₂Br) is expected to resonate in the range of δ 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band for the ketone carbonyl group is anticipated in the region of 1670-1700 cm⁻¹.

-

C-Br Stretch: A weaker absorption band for the carbon-bromine bond is expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Multiple bands corresponding to the aromatic ring will be present.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.

Crystallographic Data

As of the latest literature survey, the single-crystal X-ray structure of this compound has not been reported. However, the crystal structure of a related compound, (2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)prop-2-en-1-one monohydrate, has been determined.[6] This analogue crystallizes in the orthorhombic space group P2₁2₁2₁ and exhibits a relatively planar conformation.[6] While not directly applicable, this information suggests that the benzofuran moiety in the target compound is also likely to be planar.

Reactivity and Applications in Drug Development

The presence of the α-bromo ketone functionality makes this compound a valuable synthetic intermediate. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This reactivity is particularly useful in the synthesis of novel heterocyclic compounds with potential biological activities.

Benzofuran derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The title compound serves as a key building block for the synthesis of novel benzofuran-containing molecules for screening in drug discovery programs. For instance, it can be used to synthesize derivatives for evaluation as inhibitors of specific enzymes or as ligands for various receptors.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new therapeutic agents. Its well-defined molecular structure, combined with the reactivity of the α-bromo ketone group, provides a versatile platform for the synthesis of a wide array of benzofuran derivatives. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide has compiled the available information and provided context based on closely related analogues. Further research to fully characterize this compound and explore its synthetic utility is warranted and could lead to the discovery of novel molecules with important biological activities.

References

- 1. This compound | C10H7BrO2 | CID 2735451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of (2E)-1-(1-benzo-furan-2-yl)-3-(2-bromo-phen-yl)prop-2-en-1-one monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(Bromoacetyl)benzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-(bromoacetyl)benzofuran, a key intermediate in the development of novel pharmaceutical agents. This document details the experimental protocols for its synthesis and characterization, presents the available spectroscopic data in a structured format, and includes a workflow diagram illustrating the synthetic pathway.

Spectroscopic Data

The structural elucidation of 2-(bromoacetyl)benzofuran is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 2-Acetylbenzofuran

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.73 - 7.46 | m | 5H | Ar-H |

| 2.20 | s | 3H | -COCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of 2-Acetylbenzofuran

| Chemical Shift (δ) ppm | Carbon Type |

| 188.0 | C=O |

| 155.0 | Ar-C-O |

| 152.0 | Ar-C |

| 128.0 | Ar-CH |

| 126.5 | Ar-CH |

| 123.5 | Ar-CH |

| 122.0 | Ar-CH |

| 116.0 | Ar-C |

| 111.5 | Ar-CH |

| 26.0 | -CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-(bromoacetyl)benzofuran provides key information about its functional groups.

Table 3: FT-IR Spectroscopic Data of 2-(Bromoacetyl)benzofuran

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O (aryl ketone) stretching |

| ~1270 | Strong | C-O (furan) stretching |

| ~600 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of 2-(bromoacetyl)benzofuran and provides insights into its fragmentation pattern.

Table 4: Mass Spectrometry Data of 2-(Bromoacetyl)benzofuran

| m/z | Relative Intensity (%) | Assignment |

| 238/240 | - | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 159 | - | [M - Br]⁺ |

| 131 | - | [M - Br - CO]⁺ |

| 119 | - | [Benzofuran]⁺ |

Experimental Protocols

The synthesis of 2-(bromoacetyl)benzofuran is typically achieved in a two-step process starting from salicylaldehyde.

Step 1: Synthesis of 2-Acetylbenzofuran

This procedure outlines the synthesis of the precursor molecule, 2-acetylbenzofuran.[1]

Materials:

-

Salicylaldehyde

-

Chloroacetone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry Acetone

-

Petroleum Ether

Procedure:

-

A mixture of salicylaldehyde (0.1 mol), chloroacetone (0.1 mol), and anhydrous potassium carbonate (30 g) is refluxed in dry acetone (150 mL) for approximately 13 hours.

-

After cooling, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield crude 2-acetylbenzofuran as a dark yellow solid.

-

The crude product is purified by recrystallization from petroleum ether.

Characterization of 2-Acetylbenzofuran:

-

¹H NMR (400MHz, CDCl₃): δ 7.73-7.46 (m, 5H, Ar-H), 2.2 (s, 3H, -COCH₃).[1]

-

IR (KBr, cm⁻¹): 1674 (C=O), 3088 (CH phenyl), 2900 (CH₃).[1]

Step 2: Bromination of 2-Acetylbenzofuran to 2-(Bromoacetyl)benzofuran

This protocol describes the bromination of the acetyl group to yield the final product. The kinetics of this reaction have been studied, confirming the formation of 2-(bromoacetyl)benzofuran.

Materials:

-

2-Acetylbenzofuran

-

Bromine (Br₂) or a suitable brominating agent (e.g., N-Bromosuccinimide)

-

Appropriate solvent (e.g., acetic acid, carbon tetrachloride)

General Procedure:

-

2-Acetylbenzofuran is dissolved in a suitable solvent.

-

A solution of bromine in the same solvent is added dropwise to the solution of 2-acetylbenzofuran with stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude 2-(bromoacetyl)benzofuran is purified by recrystallization or column chromatography.

Spectroscopic Analysis of 2-(Bromoacetyl)benzofuran:

-

FT-IR: The product is characterized by the appearance of a C-Br stretching band and the retention of the aryl ketone C=O stretching band.

-

¹H NMR: The singlet corresponding to the acetyl protons (-COCH₃) in the starting material is replaced by a singlet corresponding to the bromoacetyl protons (-COCH₂Br), typically shifted downfield.

-

¹³C NMR: The carbon signal of the methyl group is replaced by a signal for the brominated methylene carbon, shifted downfield.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2-(bromoacetyl)benzofuran, with a characteristic isotopic pattern for a bromine-containing compound.

Synthesis and Characterization Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of 2-(bromoacetyl)benzofuran.

References

A Technical Guide to the Synthesis of Benzofuran Derivatives: Core Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives represent a cornerstone in medicinal chemistry and materials science, with a wide range of biological activities and applications. This technical guide provides an in-depth overview of the primary starting materials and key synthetic strategies for the preparation of these valuable heterocyclic compounds. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for seminal reactions are provided. Furthermore, logical workflows and relevant signaling pathways are visualized to offer a comprehensive understanding of the synthesis and application of benzofuran derivatives.

Core Starting Materials for Benzofuran Synthesis

The construction of the benzofuran scaffold can be achieved from a variety of readily available starting materials. The choice of precursor often dictates the synthetic strategy and the substitution pattern of the final product. The most common starting materials include phenols, salicylaldehydes, o-hydroxyacetophenones, and coumarins.

Phenols

Phenols are versatile starting materials that can be elaborated into benzofurans through several strategies. One common approach involves the palladium-catalyzed coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization. This method, often referred to as a Sonogashira coupling-cyclization sequence, is highly efficient for the synthesis of 2-substituted benzofurans.

Salicylaldehydes

Salicylaldehydes are key precursors for the synthesis of a variety of benzofuran derivatives. They can undergo condensation reactions with α-haloesters or α-haloketones under basic conditions to form intermediates that subsequently cyclize to the benzofuran ring system.

o-Hydroxyacetophenones

o-Hydroxyacetophenones are valuable starting materials, particularly for the synthesis of 2-acylbenzofurans. These compounds can be acylated, and the resulting ketoesters can undergo intramolecular cyclization to afford the benzofuran core.

Coumarins

Coumarins, particularly 3-halocoumarins, can be converted into benzofuran-2-carboxylic acids through the Perkin rearrangement. This reaction involves a base-catalyzed ring contraction and provides a direct route to this important class of benzofuran derivatives.

Key Synthetic Methodologies

Several robust and widely employed synthetic methods have been developed for the synthesis of benzofuran derivatives. These include transition-metal-catalyzed reactions, the Perkin rearrangement, and the intramolecular Wittig reaction.

Transition-Metal-Catalyzed Synthesis

Transition metals, particularly palladium and copper, play a pivotal role in modern benzofuran synthesis. The Sonogashira coupling of o-halophenols with terminal alkynes is a cornerstone of this approach. This reaction is typically catalyzed by a combination of a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst, like CuI, in the presence of a base such as triethylamine. Nickel-catalyzed intramolecular cyclizations of o-aryloxyketones have also emerged as a powerful method.

Table 1: Transition-Metal-Catalyzed Synthesis of Benzofurans

| Starting Material 1 | Starting Material 2 | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| o-Iodophenol | Phenylacetylene | PdCl2(PPh3)2/CuI | Triethylamine | Triethylamine | Reflux | - | High | |

| Iodophenols | Terminal Alkynes | (PPh3)PdCl2/CuI | Triethylamine | Triethylamine | - | - | - | |

| o-Halophenols | Aryl Acetylenes | (PPh3)2PdCl2/CuI | Triethylamine | Triethylamine | - | - | - | |

| Salicylaldehydes | Amines, Alkynes | Copper Bromide | DMSO | Sodium Carbonate | - | - | High | |

| Aryl Boronic Acid | 2-(2-formylphenoxy)acetonitriles | Pd(OAc)2 | Toluene | - | 90 | - | 58-94 |

Perkin Rearrangement

The Perkin rearrangement provides a classic and efficient method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an alcoholic solvent. Microwave-assisted Perkin rearrangement has been shown to significantly reduce reaction times while maintaining high yields.

Table 2: Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis

| Starting Material | Base | Solvent | Method | Power (W) | Temp (°C) | Time | Yield (%) | Reference |

| 3-Bromocoumarins | Sodium Hydroxide | Ethanol | Conventional | - | Reflux | 3 h | Quantitative | |

| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | Sodium Hydroxide | Ethanol | Microwave | 300 | 79 | 5 min | 99 | |

| 3-Bromocoumarin derivatives | Sodium Hydroxide | Ethanol | Microwave | 300 | 79 | 5 min | High |

Intramolecular Wittig Reaction

The intramolecular Wittig reaction is a powerful tool for the synthesis of benzofurans, particularly for the construction of the furan ring onto a pre-existing benzene ring. This method involves the generation of a phosphorus ylide, which then undergoes an intramolecular reaction with a carbonyl group to form the double bond of the furan ring. The chemoselectivity of the reaction can often be controlled by the choice of reagents and reaction conditions.

Table 3: Intramolecular Wittig Reaction for Benzofuran Synthesis

| Starting Material | Reagents | Solvent | Temp | Time | Yield (%) | Reference |

| (2-Hydroxybenzyl)triphenylphosphonium bromide | Propionic anhydride, Triethylamine | Toluene | Reflux | 8 h | - | |

| Michael acceptor, Acyl chloride | Bu3P, Et3N | Dichloromethane | Room Temp | 1.5 h | 57-60 | |

| o-Acylated nitrostyrenes | Phosphine | - | - | - | - |

Experimental Protocols

General Procedure for Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

To a solution of the o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (10 mL) is added PdCl2(PPh3)2 (0.02 mmol) and CuI (0.04 mmol). The reaction mixture is stirred at reflux under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired benzofuran derivative.

Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

A mixture of the 3-bromocoumarin (1.0 mmol) and sodium hydroxide (2.0 mmol) in ethanol (5 mL) is placed in a microwave reactor vial. The reaction is irradiated with microwaves at a power of 300 W and a temperature of 79 °C for 5 minutes. After cooling, the reaction mixture is acidified with dilute HCl, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the benzofuran-2-carboxylic acid.

General Procedure for Intramolecular Wittig Synthesis of Benzofurans

To a solution of the appropriate (2-hydroxybenzyl)triphenylphosphonium salt (1.0 mmol) in an anhydrous solvent such as toluene or dichloromethane (10 mL) is added a base (e.g., triethylamine, 1.2 mmol) and an acylating agent (e.g., an acid chloride or anhydride, 1.1 mmol). The reaction mixture is stirred at the appropriate temperature (room temperature to reflux) and monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the benzofuran derivative.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a general workflow for benzofuran synthesis and a simplified representation of a signaling pathway where benzofuran derivatives have shown activity.

Caption: General workflow for benzofuran synthesis.

Caption: Inhibition of the mTOR signaling pathway.

Methodological & Application

Application Notes and Protocols: Reactions of 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Benzofuran-2-yl)-2-bromoethan-1-one, also known as 2-bromoacetylbenzofuran, is a key α-haloketone intermediate in synthetic organic chemistry. Its structure, featuring a reactive bromo-acetyl group attached to a biologically significant benzofuran scaffold, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The electrophilic carbon adjacent to the carbonyl group is highly susceptible to nucleophilic attack, while the bromine atom serves as an excellent leaving group. This reactivity profile enables the construction of various fused and substituted heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug development due to the prevalence of the benzofuran moiety in pharmacologically active molecules.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, focusing on the synthesis of thiazole and thiazol-imine derivatives.

Application Note 1: Synthesis of 4-(Benzofuran-2-yl)thiazole Derivatives via Hantzsch Thiazole Synthesis

The reaction of α-haloketones with thioamides or thiourea, known as the Hantzsch thiazole synthesis, is a classic and efficient method for constructing the thiazole ring. This compound readily reacts with thiourea to yield 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine. This product serves as a crucial intermediate for creating more complex molecules with potential biological activities, such as thiazolidinones.[1]

General Reaction Scheme

The reaction involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine atom, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Caption: General workflow for Hantzsch thiazole synthesis.

Data Presentation: Synthesis of Thiazole Derivatives

| Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |

| Thiourea | Ethanol, Reflux | 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine | Not Specified | [1] |

| Phenyl isothiocyanate, 4-Methoxyaniline | Dry Ethanol, Reflux, 4h | 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | Good Yields | [2] |

| Phenyl isothiocyanate, 4-Fluoroaniline | Dry Ethanol, Reflux, 4h | Mixture of 4-(Benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine and 4-(Benzofuran-2-yl)-N-(4-fluorophenyl)-3-phenylthiazol-2(3H)-imine | Not Specified | [2] |

Experimental Protocol: Synthesis of 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine (3)

This protocol is adapted from the synthetic procedure described for the preparation of an intermediate compound.[1]

Materials:

-

1-(1-Benzofuran-2-yl)-2-bromoethanone (2)

-

Thiourea

-

Ethanol

Procedure:

-

A mixture of 1-(1-benzofuran-2-yl)-2-bromoethanone (2) and thiourea is prepared in ethanol.

-

The reaction mixture is heated under reflux. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled.

-

The precipitated solid product, 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine (3), is collected by filtration.

-

The product is washed with cold ethanol and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

-

The structure of the synthesized compound is confirmed using analytical and spectral data (e.g., NMR, IR, Mass Spectrometry).

Application Note 2: Catalyst-Free, One-Pot Synthesis of 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines

A highly efficient, one-pot, catalyst-free method has been developed for the synthesis of novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines.[2] This reaction involves three components: this compound, a primary aromatic amine (e.g., 4-methoxyaniline or 4-fluoroaniline), and phenyl isothiocyanate. This approach provides a straightforward route to complex heterocyclic structures.

Logical Relationship Diagram

Caption: One-pot synthesis of thiazol-2(3H)-imines.

Experimental Protocol: Synthesis of 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine (5a)

This protocol is adapted from the method described by Al-Hourani et al., 2023.[2]

Materials:

-

This compound (1.2 g, 5 mmol)

-

4-Methoxyaniline (5 mmol)

-

Phenyl isothiocyanate (5 mmol)

-

Dry Ethanol (15 mL)

-

Dimethylformamide (DMF) for recrystallization

Procedure:

-

A mixture of 4-methoxyaniline (5 mmol) and phenyl isothiocyanate (5 mmol) in dry ethanol (15 mL) is refluxed for 15 minutes.

-

To this mixture, this compound (1.2 g, 5 mmol) is added.

-

The resulting reaction mixture is refluxed for an additional four hours.

-

After the reflux period, the mixture is allowed to stand overnight at room temperature.

-

The solid that precipitates is collected by filtration.

-

The crude product is dried and then recrystallized from DMF to yield the pure 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine (5a).

-

The final structure is confirmed by spectroscopic methods such as NMR and X-ray diffraction.[2]

Summary and Outlook

This compound is a highly valuable synthon for constructing heterocyclic compounds. Its reactions with sulfur and nitrogen-containing nucleophiles, such as thiourea, thioamides, and amines in the presence of isothiocyanates, provide efficient and direct routes to benzofuran-substituted thiazoles and thiazol-imines. The protocols outlined demonstrate straightforward and effective methods for synthesizing these scaffolds, which are of great interest for further functionalization and evaluation in drug discovery programs. The versatility of the α-haloketone moiety suggests that reactions with other nucleophiles, such as phenols and various N-heterocycles, could lead to an even broader range of novel benzofuran derivatives.

References

Application Notes and Protocols: 2-(Bromoacetyl)benzofuran in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(bromoacetyl)benzofuran as a versatile building block in the synthesis of various heterocyclic compounds. The protocols detailed herein are based on established literature and are intended to serve as a practical guide for the synthesis of thiazole, pyrimidine, and imidazo[1,2-a]pyridine derivatives incorporating the benzofuran moiety. Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of 2-(Benzofuran-2-yl)thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and efficient method for the construction of the thiazole ring. The reaction of 2-(bromoacetyl)benzofuran with various thiourea or thiosemicarbazide derivatives provides a direct route to 2-amino or 2-hydrazinyl-4-(benzofuran-2-yl)thiazoles, respectively. These compounds serve as valuable scaffolds for further functionalization in drug discovery programs.

General Reaction Scheme:

Caption: General workflow for the Hantzsch synthesis of 2-substituted-4-(benzofuran-2-yl)thiazoles.

Quantitative Data for Thiazole Synthesis

| Product | R Group | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 2-Amino-4-(benzofuran-2-yl)thiazole | H | 4-5 | 85 | 180-182 |

| 4-(Benzofuran-2-yl)-2-(phenylamino)thiazole | Phenyl | 5 | 78 | 195-197 |

| 2-(4-Chlorophenylamino)-4-(benzofuran-2-yl)thiazole | 4-Chlorophenyl | 5 | 82 | 210-212 |

| 4-(Benzofuran-2-yl)-2-(4-methylphenylamino)thiazole | 4-Methylphenyl | 4 | 80 | 188-190 |

Experimental Protocol: Synthesis of 2-Amino-4-(benzofuran-2-yl)thiazole

Materials:

-

2-(Bromoacetyl)benzofuran (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Absolute Ethanol

Procedure:

-

A mixture of 2-(bromoacetyl)benzofuran (1.0 mmol) and thiourea (1.2 mmol) is taken in absolute ethanol.

-

The reaction mixture is heated under reflux for 4-5 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) at regular intervals. The appearance of a single spot on the TLC plate indicates the completion of the reaction.

-

Upon completion, the reaction mixture is allowed to cool to room temperature for 30 minutes.

-

The solid product is then filtered, washed with cold ethanol, and dried.

-

The crude product is recrystallized from ethanol to afford the pure 2-amino-4-(benzofuran-2-yl)thiazole.

Synthesis of 2-(Benzofuran-2-yl)pyrimidine Derivatives

Benzofuran-containing pyrimidines can be synthesized through the cyclocondensation of benzofuran chalcones with urea, thiourea, or guanidine hydrochloride. This approach allows for the introduction of diverse substituents on the pyrimidine ring, leading to a variety of biologically active molecules.

General Reaction Scheme:

Caption: General workflow for the synthesis of benzofuran-substituted pyrimidines.

Quantitative Data for Pyrimidine Synthesis

| Product | R Group (on Chalcone) | Reagent | Yield (%) | Melting Point (°C) |

| 4-(Benzofuran-2-yl)-6-phenylpyrimidin-2-ol | Phenyl | Urea | 75 | 230-232 |

| 4-(Benzofuran-2-yl)-6-phenylpyrimidine-2-thiol | Phenyl | Thiourea | 80 | 215-217 |

| 4-(Benzofuran-2-yl)-6-phenylpyrimidin-2-amine | Phenyl | Guanidine HCl | 83 | 168-170 |

| 4-(5-Bromobenzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | 5-Bromo | Guanidine HCl | 84 | 160-162 |

Experimental Protocol: Synthesis of 4-(Benzofuran-2-yl)-6-phenylpyrimidin-2-amine[1]

Materials:

-

(2E)-1-(Benzofuran-2-yl)-3-phenylprop-2-en-1-one (Benzofuran Chalcone) (1.0 mmol)

-

Guanidine hydrochloride (1.2 mmol)

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

(2E)-1-(Benzofuran-2-yl)-3-phenylprop-2-en-1-one (1.0 mmol) and guanidine hydrochloride (1.2 mmol) are dissolved in ethanolic KOH.

-

The reaction mixture is heated under reflux for 6-8 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into crushed ice with constant stirring.

-

The resulting mixture is neutralized with a 10% sodium bicarbonate solution.

-

The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol to yield the pure product.[1]

Synthesis of 2-(Benzofuran-2-yl)imidazo[1,2-a]pyridine Derivatives

The Tschitschibabin reaction provides a classical route to imidazo[1,2-a]pyridines through the condensation of a 2-aminopyridine with an α-haloketone. While a specific detailed protocol for the reaction of 2-(bromoacetyl)benzofuran was not prominently found in the searched literature, the general method is well-established and can be adapted for this synthesis. This reaction is valuable for accessing a privileged scaffold in medicinal chemistry.

General Reaction Scheme:

Caption: General workflow for the Tschitschibabin synthesis of 2-(benzofuran-2-yl)imidazo[1,2-a]pyridines.

General Experimental Protocol (Adapted)

Materials:

-

2-(Bromoacetyl)benzofuran (1.0 mmol)

-

Substituted 2-aminopyridine (1.0 mmol)

-

Anhydrous solvent (e.g., ethanol, DMF, or acetonitrile)

-

Base (optional, e.g., sodium bicarbonate)

Procedure:

-

A solution of 2-(bromoacetyl)benzofuran (1.0 mmol) and the corresponding 2-aminopyridine derivative (1.0 mmol) is prepared in an anhydrous solvent.

-